molecular formula C10H10ClFO B2526845 Cyclopropyl (2-chloro-6-fluorophenyl)methanol CAS No. 1443312-38-6

Cyclopropyl (2-chloro-6-fluorophenyl)methanol

Cat. No.: B2526845
CAS No.: 1443312-38-6
M. Wt: 200.64
InChI Key: QOAKHRPBFJOKQY-UHFFFAOYSA-N
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Description

Cyclopropyl (2-chloro-6-fluorophenyl)methanol is an organic compound with the molecular formula C10H10ClFO It is characterized by the presence of a cyclopropyl group attached to a phenyl ring substituted with chlorine and fluorine atoms, and a hydroxyl group attached to the methylene carbon

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclopropyl (2-chloro-6-fluorophenyl)methanol typically involves the reaction of cyclopropylmethyl bromide with 2-chloro-6-fluorobenzaldehyde in the presence of a base such as sodium hydride. The reaction proceeds through a nucleophilic addition mechanism, followed by reduction to yield the desired alcohol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

Cyclopropyl (2-chloro-6-fluorophenyl)methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.

    Reduction: The compound can be reduced to form the corresponding hydrocarbon.

    Substitution: The chlorine and fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for nucleophilic aromatic substitution.

Major Products Formed

    Oxidation: Formation of cyclopropyl (2-chloro-6-fluorophenyl)ketone or aldehyde.

    Reduction: Formation of cyclopropyl (2-chloro-6-fluorophenyl)methane.

    Substitution: Formation of various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Cyclopropyl (2-chloro-6-fluorophenyl)methanol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Cyclopropyl (2-chloro-6-fluorophenyl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the cyclopropyl group and halogen substituents can influence its binding affinity and specificity. The compound may exert its effects through modulation of signaling pathways or inhibition of enzyme activity.

Comparison with Similar Compounds

Similar Compounds

  • Cyclopropyl (2-chlorophenyl)methanol
  • Cyclopropyl (2-fluorophenyl)methanol
  • Cyclopropyl (2-chloro-4-fluorophenyl)methanol

Uniqueness

Cyclopropyl (2-chloro-6-fluorophenyl)methanol is unique due to the specific positioning of the chlorine and fluorine atoms on the phenyl ring, which can significantly impact its chemical reactivity and biological activity. The combination of these substituents with the cyclopropyl group provides distinct properties that differentiate it from other similar compounds.

Properties

IUPAC Name

(2-chloro-6-fluorophenyl)-cyclopropylmethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClFO/c11-7-2-1-3-8(12)9(7)10(13)6-4-5-6/h1-3,6,10,13H,4-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOAKHRPBFJOKQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(C2=C(C=CC=C2Cl)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClFO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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